Methyl 4-nitro-2-propoxybenzoate
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Overview
Description
Methyl 4-nitro-2-propoxybenzoate is an organic compound that belongs to the class of nitrobenzoates It is characterized by the presence of a nitro group (-NO₂) attached to a benzene ring, which is further substituted with a propoxy group (-OCH₂CH₂CH₃) and a methyl ester group (-COOCH₃)
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 4-nitro-2-propoxybenzoate can be synthesized through a multi-step process. One common method involves the nitration of methyl 2-propoxybenzoate using a mixture of concentrated nitric acid and sulfuric acid. The reaction is typically carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the benzene ring .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nitration reactors equipped with temperature control systems. The use of continuous flow reactors can enhance the efficiency and safety of the nitration process. Additionally, purification steps such as recrystallization or column chromatography are employed to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions: Methyl 4-nitro-2-propoxybenzoate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group (-NH₂) using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.
Substitution: The ester group can participate in nucleophilic substitution reactions, where the methoxy group (-OCH₃) is replaced by other nucleophiles.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon, tin(II) chloride.
Substitution: Nucleophiles such as amines or alcohols.
Hydrolysis: Acidic (HCl) or basic (NaOH) aqueous solutions.
Major Products Formed:
Reduction: Methyl 4-amino-2-propoxybenzoate.
Substitution: Various substituted benzoates depending on the nucleophile used.
Hydrolysis: 4-nitro-2-propoxybenzoic acid.
Scientific Research Applications
Methyl 4-nitro-2-propoxybenzoate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: The compound’s derivatives may exhibit biological activity and can be explored for potential therapeutic applications.
Material Science: It can be used in the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of methyl 4-nitro-2-propoxybenzoate is primarily related to its functional groups. The nitro group can undergo reduction to form an amino group, which can interact with biological targets such as enzymes or receptors. The ester group can be hydrolyzed to release the corresponding carboxylic acid, which may participate in further biochemical reactions .
Comparison with Similar Compounds
Methyl 4-nitrobenzoate: Similar structure but lacks the propoxy group.
Methyl 2-nitrobenzoate: Nitro group positioned differently on the benzene ring.
Methyl 4-amino-2-propoxybenzoate: Reduction product of methyl 4-nitro-2-propoxybenzoate.
Uniqueness: this compound is unique due to the presence of both the nitro and propoxy groups, which confer distinct chemical reactivity and potential biological activity. The combination of these functional groups allows for diverse chemical transformations and applications in various fields .
Properties
IUPAC Name |
methyl 4-nitro-2-propoxybenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO5/c1-3-6-17-10-7-8(12(14)15)4-5-9(10)11(13)16-2/h4-5,7H,3,6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZURTLJHIMKCKC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=CC(=C1)[N+](=O)[O-])C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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